
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane is a chemical compound that belongs to the class of dioxanes It is characterized by the presence of a bromoethyl group attached to the dioxane ring, along with two decyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane typically involves the reaction of 5,5-didecyl-1,3-dioxane with a bromoethylating agent. One common method is the use of 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce functional groups like carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), acidic or basic conditions.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
The major products formed from these reactions include various substituted dioxanes, carboxylic acids, ketones, and ethyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Industrial Applications: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane involves its interaction with molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The decyl chains contribute to the compound’s hydrophobicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar structure but with shorter alkyl chains, leading to different physical and chemical properties.
2-Bromoethyl acrylate: Contains an acrylate group instead of a dioxane ring, used in polymer synthesis.
(2-Bromoethyl)benzene: Lacks the dioxane ring and decyl chains, used as a building block in organic synthesis.
Uniqueness
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane is unique due to its combination of a bromoethyl group and long decyl chains attached to a dioxane ring. This structure imparts specific physical properties, such as increased hydrophobicity and stability, making it suitable for applications in various fields, including material science and industrial chemistry.
Eigenschaften
CAS-Nummer |
170025-82-8 |
|---|---|
Molekularformel |
C26H51BrO2 |
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-5,5-didecyl-1,3-dioxane |
InChI |
InChI=1S/C26H51BrO2/c1-3-5-7-9-11-13-15-17-20-26(23-28-25(19-22-27)29-24-26)21-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
InChI-Schlüssel |
LLWPKDVBJHCFEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1(COC(OC1)CCBr)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


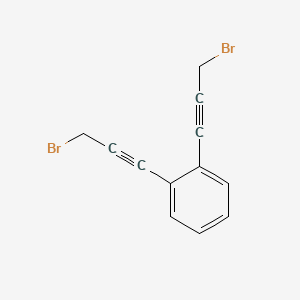
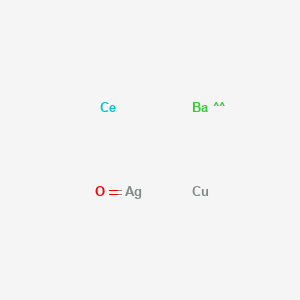
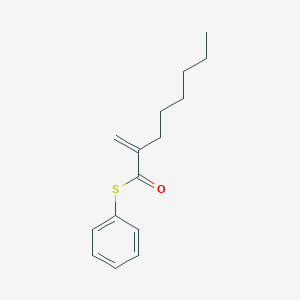
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
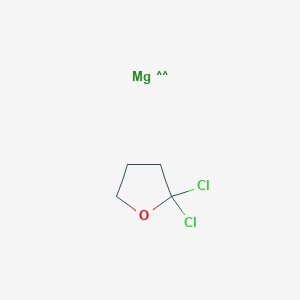
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
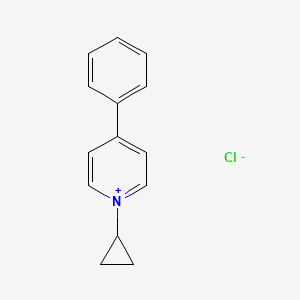
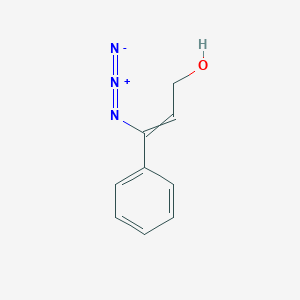
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
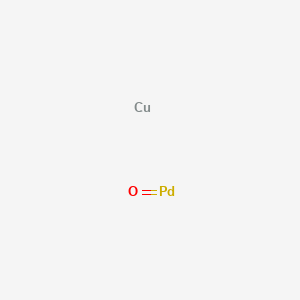
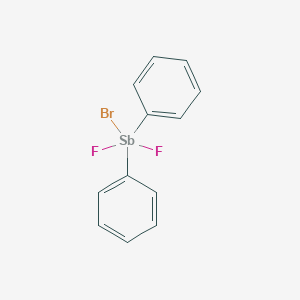
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

